molecular formula C16H19NO4 B1379132 tert-Butyl 4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate CAS No. 1359701-97-5

tert-Butyl 4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate

Cat. No.: B1379132
CAS No.: 1359701-97-5
M. Wt: 289.33 g/mol
InChI Key: XTSAFRNBZZVKLZ-UHFFFAOYSA-N
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Description

tert-Butyl 4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate is a spirocyclic compound characterized by a unique structure where an azetidine ring is fused to a chroman moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One efficient method involves the cyclization of ethyl 2-oxindoline-5-carboxylate followed by demethylation . The key steps include:

    Dianion Alkylation: This step involves the alkylation of ethyl 2-oxindoline-5-carboxylate to form the spirocyclic intermediate.

    Cyclization: The intermediate undergoes cyclization to form the spirocyclic oxindole structure.

    Demethylation: The final step involves demethylation to yield the target compound.

Industrial Production Methods

Industrial production methods for tert-Butyl 4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate are not well-documented, but scalable synthesis approaches similar to those used in laboratory settings can be employed. These methods focus on optimizing yield and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4

    Substitution: Various nucleophiles and electrophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4’-oxospiro[azetidine-3,2’-chroman]-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties such as enhanced lipophilicity, aqueous solubility, and metabolic stability. These properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

tert-butyl 4-oxospiro[3H-chromene-2,3'-azetidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-15(2,3)21-14(19)17-9-16(10-17)8-12(18)11-6-4-5-7-13(11)20-16/h4-7H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSAFRNBZZVKLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)C3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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